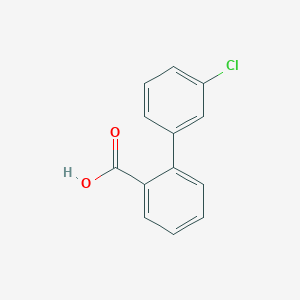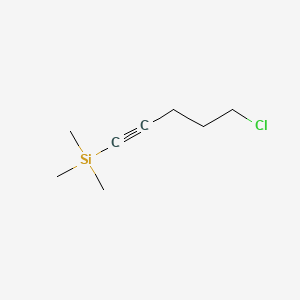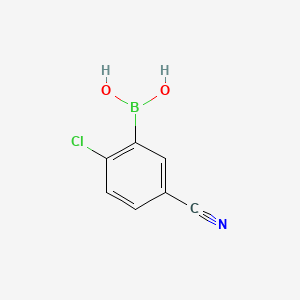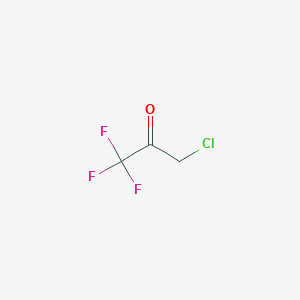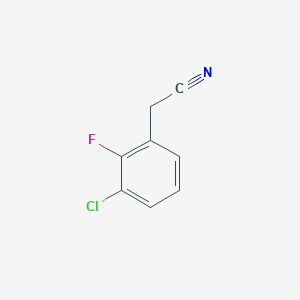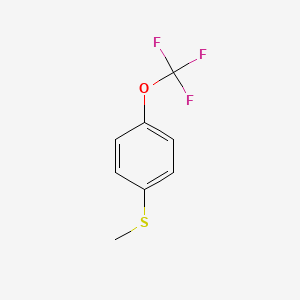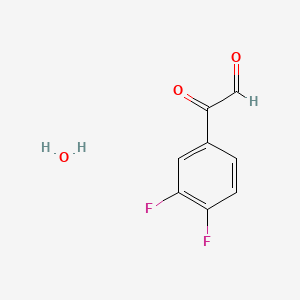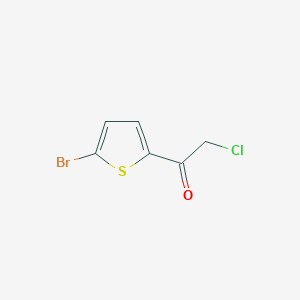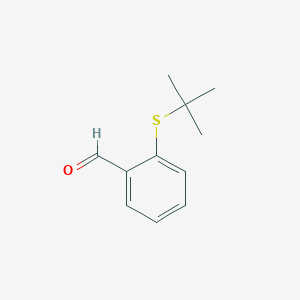
2-(Tert-Butylthio)Benzaldehyd
Übersicht
Beschreibung
2-(Tert-Butylthio)Benzaldehyde is an organic compound with the molecular formula C11H14OS and a molecular weight of 194.29 . It is used in biochemical research .
Molecular Structure Analysis
The molecular structure of 2-(Tert-Butylthio)Benzaldehyde consists of 11 carbon atoms, 14 hydrogen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
2-(Tert-Butylthio)Benzaldehyde is a liquid at room temperature. It has a boiling point of 95-97° C at 0.1 mmHg .Wissenschaftliche Forschungsanwendungen
Synthese von Antileishmanial-Wirkstoffen
2-(Tert-Butylthio)Benzaldehyd: wurde bei der Synthese von Benzothiopyran-Derivaten verwendet, die eine vielversprechende Antileishmanial-Aktivität zeigen. Diese Verbindungen wurden gegen intrazelluläre Amastigoten von Leishmania (V) panamensis getestet, wobei einige Derivate EC50-Werte unter 10 µM aufwiesen, was auf eine hohe Wirksamkeit hindeutet .
Entwicklung von Zytotoxischen Verbindungen
Die oben genannten Benzothiopyran-Derivate wurden auch auf ihre zytotoxische Aktivität hin untersucht. Diese duale Anwendung ist bedeutsam, da sie die Entwicklung von Verbindungen ermöglicht, die möglicherweise Leishmaniose behandeln können und gleichzeitig auf ihre Auswirkungen auf Krebszellen untersucht werden .
Proteomikforschung
This compound: ist als biochemisches Reagenz für die Proteomikforschung erhältlich. Dies deutet auf seine Verwendung bei der Untersuchung von Proteinen und Proteomen hin, wo es als Reagenz oder Baustein bei der Synthese komplexerer Moleküle dienen kann .
Radikalfangaktivität
Im Bereich der Polymerwissenschaften wurden Derivate von This compound auf ihre antioxidativen Eigenschaften untersucht. Speziell wurden sie verwendet, um die Oxidation von Benzaldehyd zu Benzoesäure zu verhindern, was ihr Potenzial als Stabilisatoren in verschiedenen Materialien zeigt .
Organische Synthese
Die Verbindung dient als Vorläufer in der organischen Synthese, insbesondere bei der Bildung von Thiochromenen und Thiochromanonen. Dies sind wichtige heterocyclische Verbindungen, die Anwendungen in der medizinischen Chemie und Materialwissenschaft finden .
Chemische Forschung und Lehre
Aufgrund seiner interessanten chemischen Eigenschaften kann This compound in akademischen Einrichtungen zu Lehrzwecken eingesetzt werden. Es bietet ein praktisches Beispiel für die organische Synthese und die Anwendung von Thiolatreaktionen bei der Herstellung nützlicher Verbindungen .
Safety and Hazards
The safety data sheet for a similar compound, Benzaldehyde, indicates that it is a combustible liquid. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled. It may also cause respiratory irritation and may damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects .
Wirkmechanismus
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or other biological molecules.
Mode of Action
It’s known that benzaldehydes can elicit a unique reactivity pattern due to the crowded tert-butyl group . This suggests that 2-(Tert-Butylthio)Benzaldehyde may interact with its targets in a unique manner, potentially leading to changes in their function or activity .
Biochemical Pathways
The presence of the tert-butyl group in the molecule suggests that it might be involved in chemical transformations and could potentially influence biosynthetic and biodegradation pathways .
Pharmacokinetics
Its physical state is liquid, and it has a boiling point of 95-97° c at 01 mmHg . These properties could influence its bioavailability.
Result of Action
Given its use in proteomics research , it may have effects at the molecular level, potentially influencing protein structure or function.
Biochemische Analyse
Biochemical Properties
It is known that the compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules
Cellular Effects
Given its use in proteomics research , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Temporal Effects in Laboratory Settings
The compound is a liquid that is stored at room temperature, and it has a boiling point of 95-97° C at 0.1 mmHg . Further information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.
Eigenschaften
IUPAC Name |
2-tert-butylsulfanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c1-11(2,3)13-10-7-5-4-6-9(10)8-12/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQXCBJAELTJRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380294 | |
| Record name | 2-(Tert-Butylthio)Benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65924-65-4 | |
| Record name | 2-(Tert-Butylthio)Benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(tert-butylthio)benzaldehyde in the synthesis of 2-acetylbenzo[b]thiophene, a key intermediate for zileuton?
A1: 2-(tert-butylthio)benzaldehyde serves as a crucial intermediate in a multi-step synthesis of 2-acetylbenzo[b]thiophene. This compound is prepared by reacting 2-chlorobenzaldehyde with tert-butyl mercaptan []. Subsequent treatment with hydrobromic acid (HBr) in water forms the disulfide derivative, 2,2′-disulfanediyldibenzaldehyde. This disulfide then reacts with acetylacetone and 1-chloroacetone to yield the target molecule, 2-acetylbenzo[b]thiophene []. This synthetic route highlights the importance of 2-(tert-butylthio)benzaldehyde in accessing valuable compounds like zileuton, a known 5-lipoxygenase inhibitor.
Q2: How is 2-(tert-butylthio)benzaldehyde utilized in the field of inorganic chemistry?
A2: 2-(tert-butylthio)benzaldehyde acts as a precursor for synthesizing didentate ligands, which are then used to form complexes with palladium(II) and platinum(II) []. The presence of both sulfur from the tert-butylthio group and the aldehyde allows for the formation of stable complexes with these metal ions. This specific application highlights the versatility of 2-(tert-butylthio)benzaldehyde in coordinating with metal centers, opening possibilities for exploring its use in catalysis or materials science.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
